(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16331561
InChI: InChI=1S/C20H20N2O3/c1-24-18-9-13-7-8-22(12-14(13)10-19(18)25-2)20(23)16-11-21-17-6-4-3-5-15(16)17/h3-6,9-11,21H,7-8,12H2,1-2H3
SMILES:
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone

CAS No.:

Cat. No.: VC16331561

Molecular Formula: C20H20N2O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone -

Specification

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
IUPAC Name (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-indol-3-yl)methanone
Standard InChI InChI=1S/C20H20N2O3/c1-24-18-9-13-7-8-22(12-14(13)10-19(18)25-2)20(23)16-11-21-17-6-4-3-5-15(16)17/h3-6,9-11,21H,7-8,12H2,1-2H3
Standard InChI Key LEBYTOIKETWQGC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=CC=CC=C43)OC

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the isoquinoline and indole moieties. General steps include:

  • Preparation of Isoquinoline Derivatives:

    • Starting with precursors like 6,7-dimethoxyisoquinoline.

    • Reduction or functionalization to introduce the dihydroisoquinoline framework.

  • Indole Functionalization:

    • Synthesis of indole derivatives through Fischer indole synthesis or other methods.

    • Protection and activation of functional groups to enable coupling.

  • Coupling Reaction:

    • Use of reagents like acyl chlorides or anhydrides to form the methanone bridge between isoquinoline and indole moieties.

  • Purification and Characterization:

    • Techniques such as recrystallization, column chromatography, NMR spectroscopy, and mass spectrometry are used for verification.

Pharmacological Potential

The compound's hybrid structure suggests potential applications in drug discovery due to:

  • Isoquinoline Derivatives: Known for activity against neurodegenerative diseases (e.g., Parkinson's disease) and as dopamine receptor modulators .

  • Indole Derivatives: Widely studied for anticancer, antibacterial, and anti-inflammatory properties .

Preliminary Studies

Research on related compounds has shown:

  • Antiproliferative effects against cancer cell lines (e.g., HCT-116, MCF-7) .

  • Potential as enzyme inhibitors or receptor modulators .

Drug Development

The combination of isoquinoline and indole scaffolds makes this compound a candidate for:

  • Neurological disorders (e.g., Parkinson’s disease) .

  • Anticancer therapies targeting specific cell signaling pathways .

Synthetic Intermediates

The compound could serve as a precursor for designing analogs with enhanced activity or specificity.

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